

# Fenthion sulfone chemical structure and properties

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## Fenthion Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fenthion sulfone**, a primary metabolite of the organothiophosphate insecticide fenthion, is a molecule of significant interest in environmental science, toxicology, and food safety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to **fenthion sulfone**. Furthermore, it elucidates the metabolic pathway of fenthion, detailing the formation of **fenthion sulfone** and other key metabolites. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental monitoring.

### **Chemical Structure and Identification**

**Fenthion sulfone** is chemically designated as O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate. It is formed by the oxidation of the sulfide group of the parent compound, fenthion.

Chemical Structure:



#### Identifiers:

IUPAC Name: dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ<sup>5</sup>-phosphane[1]

CAS Number: 3761-42-0[1]

Molecular Formula: C10H15O5PS2[1]

• Synonyms: Fenthion-sulfone, O,O-Dimethyl O-(4-(methylsulfonyl)-m-tolyl) phosphorothioate, Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester[1]

### **Physicochemical Properties**

A summary of the key physicochemical properties of **fenthion sulfone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	310.33 g/mol	
Melting Point	77-79 °C	
Boiling Point	>348 °C (Predicted)	
Solubility	Slightly soluble in Chloroform, Methanol, and Water.	_
XLogP3	2.8	-

# Synthesis and Metabolism Synthesis

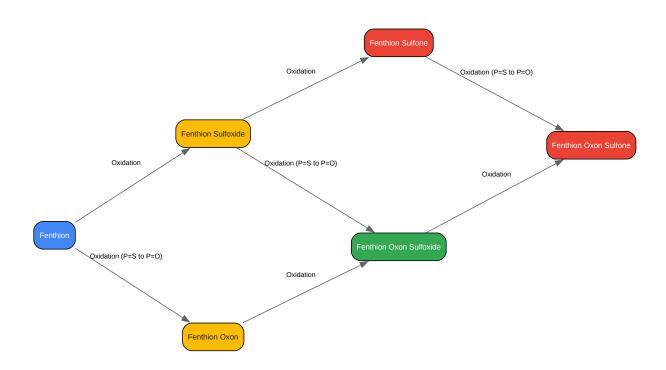
The primary method for the synthesis of **fenthion sulfone** is through the controlled oxidation of fenthion. This process typically involves treating fenthion with a suitable oxidizing agent, such as hydrogen peroxide or a peracid. While detailed, step-by-step synthesis protocols are not readily available in the public domain, the general principle involves the selective oxidation of the thioether group to a sulfone without affecting the phosphorothioate moiety.



In biological systems, **fenthion sulfone** is formed via biotransformation, where microorganisms metabolize fenthion through enzymatic processes, particularly under aerobic conditions.

### **Metabolic Pathway of Fenthion**

Fenthion undergoes a complex series of metabolic transformations in both mammals and the environment. The primary pathways involve oxidation of the phosphorothioate P=S bond to a P=O bond (forming oxon analogs) and oxidation of the aryl methyl thioether. **Fenthion sulfone** is a key metabolite in this pathway. The following diagram illustrates the predicted metabolic pathway of fenthion.



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Metabolic pathway of Fenthion.

### **Experimental Protocols**



## Analysis of Fenthion Sulfone in Produce using QuEChERS and UHPLC-MS/MS

This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including **fenthion sulfone**, in various agricultural products. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

- 4.1.1. Sample Preparation (Citrate-Buffered QuEChERS)
- Homogenization: Homogenize a representative sample of the produce (e.g., brown rice, chili
  pepper, orange, potato, soybean).
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the citrate buffer extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
  - Securely cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent.
  - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.







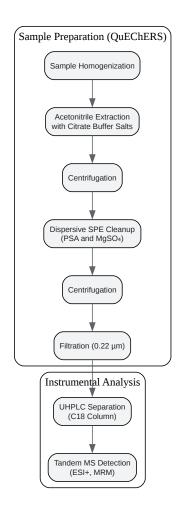
 Filtration: Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

### 4.1.2. UHPLC-MS/MS Analysis

- UHPLC System: A standard UHPLC system equipped with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of fenthion sulfone. The precursor ion for fenthion sulfone is m/z 311, which fragments to product ions such as m/z 125 (cleavage of the P-O bond) and m/z 109 (cleavage of the P-S bond after rearrangement).

The workflow for this analytical protocol is summarized in the diagram below.





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Analytical workflow for **Fenthion Sulfone**.

## **Toxicology and Biological Activity**

Fenthion and its metabolites, including **fenthion sulfone**, are of toxicological concern due to their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the toxicity of the metabolites varies significantly. While fenthion itself is moderately toxic, some of its metabolites, particularly the "oxon" analogs (fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone), are considerably more potent inhibitors of AChE.

Studies have indicated that **fenthion sulfone** itself exhibits negative results in screening tests for antiandrogenic activity. The primary toxicological relevance of **fenthion sulfone** lies in its role as a stable metabolite used for monitoring exposure to the parent compound, fenthion.



### **Spectral Data**

Detailed 1H-NMR and IR spectral data for **fenthion sulfone** are not widely available in the public literature. Analysis and identification are predominantly carried out using mass spectrometry techniques.

Mass Spectrometry (MS):

- GC-MS: In Gas Chromatography-Mass Spectrometry, fenthion sulfone typically shows a molecular ion peak at m/z 310.
- LC-MS/MS: In Liquid Chromatography-Tandem Mass Spectrometry with positive electrospray ionization, the protonated molecule [M+H]<sup>+</sup> is observed at m/z 311. Key fragmentation ions include m/z 125 and m/z 109. Ammonium adducts [M+NH<sub>4</sub>]<sup>+</sup> at m/z 328 may also be observed.

### Conclusion

**Fenthion sulfone** is a crucial metabolite for understanding the environmental fate and toxicological profile of the insecticide fenthion. This guide has provided a detailed overview of its chemical properties, metabolic formation, and analytical determination. The provided experimental protocol for its analysis in produce offers a robust and reliable method for regulatory monitoring and research applications. Further research into the specific biological activities and potential long-term effects of **fenthion sulfone** would be beneficial for a more complete risk assessment.

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### References

- 1. Fenthion sulfone | C10H15O5PS2 | CID 19578 PubChem [pubchem.ncbi.nlm.nih.gov]
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